![molecular formula C10H11NO4 B1352485 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene CAS No. 40276-11-7](/img/structure/B1352485.png)

1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

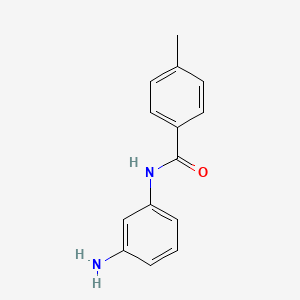

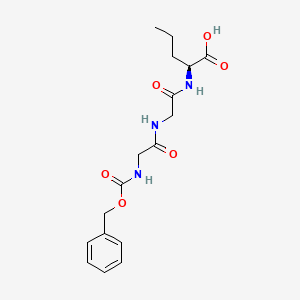

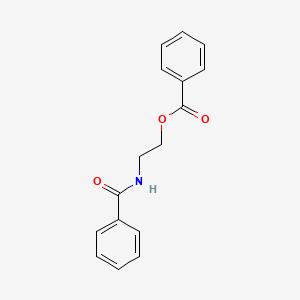

“1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “(E)-1,4-Dimethoxy-2-(2-nitrovinyl)benzene” and "2,5-DIMETHOXY-BETA-NITROSTYRENE" .

Synthesis Analysis

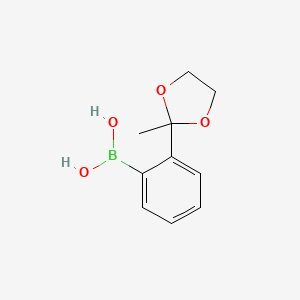

While specific synthesis methods for “1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene” were not found, a general method for nitrostyrene derivatives involves cooling the derivative to about -10° C, treating it with silica gel, and reducing it using a boron-based reducing agent .

Molecular Structure Analysis

The molecular structure of “1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene” can be represented by the InChI string "InChI=1S/C10H11NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-7H,1-2H3/b6-5+" . The Canonical SMILES representation is "COC1=CC(=C(C=C1)OC)C=CN+[O-]" .

Physical And Chemical Properties Analysis

The molecular weight of “1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene” is 209.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 .

Aplicaciones Científicas De Investigación

Antiferromagnetic Exchange Interaction

A study focused on the antiferromagnetic exchange interaction among spins placed in a triangular configuration in a related compound, demonstrating the compound's potential in understanding magnetic properties and interactions at the molecular level (Fujita et al., 1996).

Photoluminescent Materials

Research on segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains has highlighted the potential of similar compounds in creating materials with specific photoluminescent properties, which could be useful in various optical and electronic applications (Sierra & Lahti, 2004).

Lithium-Ion Battery Overcharge Protection

The application of related dimethoxy nitro-benzene compounds as overcharge protection additives in lithium-ion batteries was studied, suggesting these compounds' significance in enhancing battery safety and performance (Ren Chun, 2012).

High-Yield Synthesis for Supramolecular Chemistry

A novel synthesis approach for producing compounds with functional groups suitable for building metal–organic frameworks indicates the relevance of these chemical structures in supramolecular chemistry and materials science (Alzate et al., 2013).

Molecular and Crystal Structure

Studies on the molecular and crystal structure of related compounds, such as dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, highlight the potential of these compounds in developing materials with specific structural and optical properties, useful in various technological applications (Shimizu et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a nitro-derivative, and nitro compounds have been shown to have anti-infective activity . .

Mode of Action

It is known that nitro compounds can undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitro compounds have been shown to have anti-infective activity, suggesting they may interact with pathways related to infection and immunity .

Result of Action

Nitro compounds have been shown to have anti-infective activity, suggesting they may have effects on microbial cells .

Propiedades

IUPAC Name |

1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-3-4-10(15-2)8(7-9)5-6-11(12)13/h3-7H,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRZIWHEPWPPJF-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | |

CAS RN |

40276-11-7 |

Source

|

| Record name | 40276-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)

![1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene](/img/structure/B1352409.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)